molecular formula C9H15N3O2S B14560033 5-Amino-N,N-diethylpyridine-3-sulfonamide CAS No. 62009-20-5

5-Amino-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B14560033
CAS No.: 62009-20-5
M. Wt: 229.30 g/mol
InChI Key: KLWICZWDEZHZJL-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethylpyridine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with an amino group at the 5-position and a diethylsulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-diethylpyridine-3-sulfonamide typically involves the following steps:

    Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: Finally, the sulfonamide group is alkylated with diethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Sulfinamide and sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-N,N-diethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

5-Amino-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its diethylsulfonamide group differentiates it from other sulfonamides, potentially offering unique interactions with biological targets.

Properties

CAS No.

62009-20-5

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

5-amino-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-5-8(10)6-11-7-9/h5-7H,3-4,10H2,1-2H3

InChI Key

KLWICZWDEZHZJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1)N

Origin of Product

United States

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